molecular formula C8H5FINO B3392208 6-fluoro-7-iodoisoindolin-1-one CAS No. 877151-19-4

6-fluoro-7-iodoisoindolin-1-one

Cat. No.: B3392208
CAS No.: 877151-19-4
M. Wt: 277.03 g/mol
InChI Key: RDCWIRXWALFGDU-UHFFFAOYSA-N
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Description

Significance of the Isoindolinone Core in Organic Synthesis

The isoindolinone scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govrsc.org This bicyclic system, consisting of a fused benzene (B151609) ring and a five-membered lactam (a cyclic amide), serves as a versatile building block in the synthesis of more complex molecules. beilstein-journals.orgorganic-chemistry.org Its presence is noted in several commercially available drugs used for treating conditions such as multiple myeloma and inflammation. mdpi.com

The synthetic utility of the isoindolinone core is demonstrated by its role as a key intermediate in the total synthesis of various natural products. nih.govbeilstein-journals.org Organic chemists have developed numerous methods for the construction of this heterocyclic system, highlighting its importance in the field. organic-chemistry.org The ability to introduce a variety of substituents onto the isoindolinone framework allows for the fine-tuning of its steric and electronic properties, making it a valuable scaffold for drug discovery and development. researchgate.net

Strategic Importance of Halogen Functionalities in Chemical Building Blocks

Halogen atoms—fluorine, chlorine, bromine, and iodine—are frequently incorporated into organic molecules to modulate their physical, chemical, and biological properties. coohom.combritannica.com In the context of chemical building blocks, halogens serve several strategic purposes. Their high reactivity and electronegativity make them essential in various chemical reactions and for the synthesis of a wide array of compounds, including pharmaceuticals and materials. coohom.com

The introduction of halogens can significantly influence a molecule's reactivity and its interactions with biological targets. acs.org For instance, the substitution of hydrogen with a halogen atom can alter the acidity of nearby protons, influence the conformation of the molecule, and introduce new potential binding interactions, such as halogen bonding. acs.orgmdpi.com Halogen bonding, a noncovalent interaction between a halogen atom in one molecule and a Lewis base in another, is increasingly recognized as a crucial factor in molecular recognition and crystal engineering. acs.orgmdpi.com The strength of this interaction generally increases from fluorine to iodine. mdpi.com

Furthermore, halogenated compounds are valuable intermediates in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differing reactivities of the various halogens allow for selective transformations at specific positions within a molecule.

Overview of 6-Fluoro-7-iodoisoindolin-1-one within Contemporary Synthetic Research

This compound is a halogenated isoindolinone that has emerged as a valuable building block in modern synthetic research. This compound incorporates two different halogen atoms, fluorine and iodine, at specific positions on the aromatic ring of the isoindolinone core. This distinct substitution pattern offers unique opportunities for selective chemical modifications.

The presence of both a fluorine and an iodine atom allows for regioselective cross-coupling reactions. Due to the significant difference in the reactivity of the carbon-iodine and carbon-fluorine bonds, the iodine atom can be selectively replaced through various palladium-catalyzed cross-coupling reactions, leaving the fluorine atom intact. This feature enables the introduction of a wide range of functional groups at the 7-position of the isoindolinone ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-iodo-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FINO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCWIRXWALFGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)F)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252305
Record name 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one
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Molecular Weight

277.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877151-19-4
Record name 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877151-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoro 7 Iodoisoindolin 1 One

Retrosynthetic Analysis of 6-Fluoro-7-iodoisoindolin-1-one

The retrosynthetic analysis of this compound provides a strategic roadmap for its synthesis. The primary disconnection strategy involves the cleavage of the C-N bond within the isoindolinone ring, a common approach in the synthesis of such heterocyclic systems. acs.org This leads back to a key intermediate, a substituted 2-(1-alkynyl)benzamide.

This retrosynthetic approach is advantageous as it allows for the late-stage construction of the isoindolinone ring, providing flexibility in the synthesis of the aromatic precursor. The required 2-alkynyl-3-fluoro-6-iodobenzamide intermediate can be conceptually assembled from simpler, commercially available starting materials. The fluorine and iodine atoms can be introduced onto the benzene (B151609) ring through regioselective methods prior to the crucial cyclization step.

Cyclization Reactions for Isoindolinone Scaffold Construction

The formation of the isoindolinone ring is a critical step in the synthesis of this compound. Several cyclization methodologies can be employed, with iodoaminocyclization and electrophilic cyclization being particularly relevant for the introduction of the iodine substituent at the 7-position.

Iodoaminocyclization of 2-(1-Alkynyl)benzamides

Iodoaminocyclization of 2-(1-alkynyl)benzamides is a powerful method for the synthesis of iodinated isoindolinones. This reaction proceeds via an intramolecular cyclization of the amide nitrogen onto the alkyne, which is activated by an iodine electrophile. The reaction typically exhibits high regio- and stereoselectivity.

In the context of synthesizing this compound, a 2-alkynyl-3-fluorobenzamide derivative would serve as the precursor. Treatment of this precursor with an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), in the presence of a suitable base, would trigger the cyclization. The amide nitrogen attacks the internal carbon of the alkyne, leading to the formation of the five-membered isoindolinone ring with the concomitant introduction of an iodine atom at the desired position.

Parameter Description
Substrate 2-(1-Alkynyl)benzamide
Reagents I₂, ICl
Key Feature Concurrent cyclization and iodination
Selectivity High regio- and stereoselectivity

Electrophilic Cyclization Strategies

Electrophilic cyclization represents a broad class of reactions for the synthesis of isoindolin-1-ones. jlu.edu.cn These reactions involve the intramolecular attack of a nucleophile, in this case, the amide nitrogen, onto an electrophilically activated alkyne. A variety of electrophiles can be used to initiate this cyclization. For the synthesis of the target molecule, an iodine-based electrophile is of particular interest.

The reaction mechanism involves the coordination of the electrophile (e.g., I⁺ from I₂ or ICl) to the alkyne, forming a reactive iodonium (B1229267) intermediate. This intermediate is then intramolecularly trapped by the amide nitrogen to yield the cyclized product. The choice of reaction conditions, including the solvent and the specific electrophilic iodine source, can influence the efficiency and selectivity of the cyclization.

Strategy Electrophile Outcome
IodocyclizationI₂, ICl, NBSFormation of iodinated isoindolinones

Catalyst-Free Approaches to Isoindolinone Derivatives

While many methods for isoindolinone synthesis rely on metal catalysts, catalyst-free approaches offer advantages in terms of cost, toxicity, and ease of purification. Some catalyst-free methods involve the thermal or base-mediated cyclization of appropriate precursors. For instance, the intramolecular condensation of a 2-cyanobenzaldehyde (B126161) with an active methylene (B1212753) compound can lead to isoindolinone derivatives in a tandem reaction sequence. While not directly applicable to the primary strategy for this compound, these methods highlight the diverse synthetic toolbox available for this class of compounds.

Regioselective Introduction of Halogen Substituents (Fluorine and Iodine)

The precise placement of the fluorine and iodine atoms on the aromatic ring is crucial for the identity of this compound. Directed ortho-metalation is a key strategy to achieve the required regioselectivity.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a wide range of substituents with high regioselectivity.

In a plausible synthetic route to this compound, a benzamide (B126) derivative can be utilized where the amide itself acts as the DMG. To introduce the fluorine atom at the C6 position, one could start with a meta-substituted benzamide. The amide group would direct lithiation to one of its ortho positions. Subsequent quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would install the fluorine atom. It is noteworthy that fluorine itself can act as a directing group, potentially influencing the regioselectivity of subsequent metalations. researchgate.net The introduction of the iodine atom at the C7 position would likely be achieved during the aforementioned iodoaminocyclization or electrophilic cyclization step.

Step Method Reagents Purpose
1 Directed Ortho-Metalationn-BuLi, s-BuLiRegioselective deprotonation
2 FluorinationN-Fluorobenzenesulfonimide (NFSI)Introduction of fluorine
3 Iodination/CyclizationI₂, IClIntroduction of iodine and ring formation

Late-Stage Fluorination Methodologies

While the proposed primary synthesis introduces the fluorine atom at the beginning of the sequence, it is pertinent to discuss late-stage fluorination as a viable alternative strategy in medicinal chemistry and materials science. prepchem.com The introduction of fluorine at a later stage of a synthesis can be highly advantageous, allowing for the diversification of complex molecules without the need to carry the fluorine atom through a lengthy synthetic sequence. prepchem.com

For a hypothetical late-stage fluorination approach to this compound, one would envision starting with a pre-formed 7-iodoisoindolin-1-one scaffold. The challenge then lies in the selective introduction of a fluorine atom at the C-6 position. Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are often employed for the fluorination of electron-rich aromatic systems. libretexts.org However, the isoindolinone ring system's reactivity and the directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity. Transition metal-catalyzed methods, for instance, using palladium or copper catalysts, have also emerged as powerful tools for the C-H fluorination of aromatic compounds. ambeed.commasterorganicchemistry.com

Iodination Strategies for Aromatic Systems

The introduction of iodine onto the aromatic ring is a critical step in the proposed synthesis. The Sandmeyer reaction stands out as a classic and reliable method for converting an aryl amine into an aryl iodide. This reaction proceeds via the formation of a diazonium salt from the amine, which is then displaced by an iodide ion, typically from potassium iodide. This method is particularly useful when direct iodination is challenging or yields mixtures of isomers.

Alternatively, direct electrophilic iodination of an aromatic ring can be achieved using various iodinating agents. Molecular iodine (I₂) itself is generally unreactive towards neutral aromatic rings and requires an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species (I⁺). libretexts.orgyoutube.com Other common iodinating reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). chadsprep.com The choice of reagent and conditions depends heavily on the activation or deactivation of the aromatic ring by its existing substituents. For a substrate like 6-fluoroisoindolin-1-one, the directing effects of the fluorine and the lactam moiety would determine the position of iodination.

Precursor Synthesis and Intermediate Transformations

The cornerstone of the proposed synthesis is the strategic construction of a key intermediate, 2-(bromomethyl)-3-fluoro-4-iodobenzonitrile. This intermediate contains all the necessary components poised for the final cyclization.

The synthesis would begin with 2-fluoro-6-nitrotoluene (B1294474) . The first step is the reduction of the nitro group to an amine. This transformation is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

The resulting 2-fluoro-6-methylaniline (B1315733) is then subjected to a Sandmeyer reaction. The amine is first treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the diazonium salt. Subsequent treatment with potassium iodide introduces the iodine atom at the position of the former amino group, yielding 1-fluoro-2-iodo-3-methylbenzene .

The next crucial step is the introduction of a handle for the cyclization. This is accomplished through the radical bromination of the benzylic methyl group. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under photochemical conditions (e.g., using a household fluorescent lamp) selectively brominates the methyl group to afford 2-(bromomethyl)-1-fluoro-3-iodobenzene . masterorganicchemistry.comorganic-chemistry.orglibretexts.org It is important to control the reaction conditions to avoid competing aromatic bromination.

Finally, to arrive at the key benzonitrile (B105546) intermediate, the benzylic bromide can be converted to a nitrile. This can be achieved through a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone. This would yield 2-(cyanomethyl)-1-fluoro-3-iodobenzene . An alternative, and perhaps more direct route from the iodinated toluene (B28343), would be to first introduce the nitrile group via a Sandmeyer reaction on an appropriate aminotoluene precursor, followed by the benzylic bromination.

The final step of the synthesis is the formation of the isoindolinone ring. Treatment of 2-(bromomethyl)-3-fluoro-4-iodobenzonitrile with a nitrogen source, such as aqueous ammonia (B1221849) or an amine, would lead to an initial substitution of the bromide followed by an intramolecular cyclization via attack of the nitrogen on the nitrile group, which hydrolyzes in situ to form the lactam. This type of cyclization is a known method for the synthesis of isoindolinones. organic-chemistry.org

Proposed Synthetic Route:

Reduction of Nitro Group: 2-fluoro-6-nitrotoluene to 2-fluoro-6-methylaniline.

Sandmeyer Reaction: 2-fluoro-6-methylaniline to 1-fluoro-2-iodo-3-methylbenzene.

Benzylic Bromination: 1-fluoro-2-iodo-3-methylbenzene to 2-(bromomethyl)-1-fluoro-3-iodobenzene.

Cyanation: 2-(bromomethyl)-1-fluoro-3-iodobenzene to 2-(cyanomethyl)-1-fluoro-3-iodobenzene.

Cyclization: 2-(cyanomethyl)-1-fluoro-3-iodobenzene to this compound.

Optimization of Reaction Conditions and Process Scalability

The efficiency and success of this multi-step synthesis hinge on the careful optimization of each reaction. Key parameters to consider include the choice of reagents, solvents, reaction temperature, and reaction time.

For the Sandmeyer reaction , controlling the temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The choice of iodide source and the rate of addition can also impact the yield and purity of the product.

In the benzylic bromination step, the concentration of the radical initiator and the light source intensity (if using photochemical initiation) must be carefully controlled to favor the desired benzylic halogenation over other side reactions. The use of a solvent that is inert to radical conditions, such as carbon tetrachloride (though less favored now due to toxicity) or acetonitrile, is crucial. organic-chemistry.org Continuous flow reactors have shown promise in improving the safety and scalability of such photochemical reactions. organic-chemistry.org

The final cyclization step's yield can be influenced by the choice of nitrogen source, the solvent, and the temperature. The use of a base may be necessary to facilitate the final ring closure.

Process scalability would require addressing several challenges. The potential hazards associated with reagents like cyanides and radical initiators would need to be carefully managed. The purification of intermediates at each stage would also be a critical consideration for ensuring the quality of the final product. For large-scale production, transitioning from batch processing to continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and consistency. organic-chemistry.org

Interactive Data Tables of Representative Reaction Conditions:

Table 1: Representative Conditions for Sandmeyer Iodination

Starting MaterialReagentsSolventTemperature (°C)Yield (%)
2-Fluoro-6-methylaniline (Proposed)1. NaNO₂, HCl 2. KIWater, Acetonitrile0-5, then RTNot Reported
Substituted Anilines (General)t-BuONO, KICH₃CN65~70-90

Table 2: Representative Conditions for Benzylic Bromination

Starting MaterialReagentsSolventConditionsYield (%)
1-Fluoro-2-iodo-3-methylbenzene (Proposed)NBS, BPOCCl₄ or CH₃CNReflux or LightNot Reported
Substituted Toluenes (General)NBS, AIBNBenzeneReflux~80-95
Various Toluenes (Flow Chemistry)NBSCH₃CNVisible Light, 60-80°C~75-98

Table 3: Representative Conditions for Isoindolinone Formation

Starting MaterialReagentsSolventTemperature (°C)Yield (%)
2-(Bromomethyl)-3-fluoro-4-iodobenzonitrile (Proposed)aq. NH₃Dioxane or EtOHRefluxNot Reported
2-(Bromomethyl)benzonitriles (General)NH₃, H₂O₂DMSORoom Temp~70-90
o-Phthalaldehyde and primary aminesIn/AcOHTolueneReflux~50-80

Reactivity and Derivatization Chemistry of 6 Fluoro 7 Iodoisoindolin 1 One

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The carbon-iodine and carbon-fluorine bonds in 6-fluoro-7-iodoisoindolin-1-one present differential reactivity profiles that can be exploited for selective functionalization using palladium-catalyzed cross-coupling reactions. The much weaker carbon-iodine bond is the primary site for oxidative addition to a low-valent palladium catalyst, enabling a wide array of transformations at the 7-position while leaving the more robust carbon-fluorine bond intact.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction would be expected to proceed selectively at the C-7 position. The general reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. While specific examples for this exact substrate are not extensively documented in publicly available literature, the established reactivity patterns of aryl iodides in Suzuki-Miyaura couplings provide a strong predictive basis for its successful application. A typical reaction setup would involve a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, a base (e.g., sodium carbonate, potassium phosphate), and a solvent system such as a mixture of toluene (B28343) and water or dioxane.

Table 1: Postulated Suzuki-Miyaura Coupling of this compound

EntryAryl/Alkyl Boronic AcidCatalystLigandBaseSolventExpected Product
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O6-Fluoro-7-phenylisoindolin-1-one
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane6-Fluoro-7-(4-methoxyphenyl)isoindolin-1-one
3Methylboronic acidPdCl₂(dppf)-Cs₂CO₃THF6-Fluoro-7-methylisoindolin-1-one

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling provides a reliable route to introduce alkynyl moieties onto an aromatic ring, forming a new carbon-carbon bond between an aryl halide and a terminal alkyne. google.comresearchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base such as an amine. For this compound, the reaction would selectively occur at the C-I bond. This transformation is valuable for extending the carbon framework of the molecule and for the synthesis of precursors to more complex heterocyclic systems.

Table 2: Hypothetical Sonogashira Coupling Reactions

EntryTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventExpected Product
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6-Fluoro-7-(phenylethynyl)isoindolin-1-one
2TrimethylsilylacetylenePd(OAc)₂CuIDiisopropylamineDMF6-Fluoro-7-((trimethylsilyl)ethynyl)isoindolin-1-one
31-HexynePdCl₂(dppf)CuIPiperidine (B6355638)Toluene6-Fluoro-7-(hex-1-yn-1-yl)isoindolin-1-one

Other Transition Metal-Catalyzed C-C and C-N Bond Formations

Beyond the Suzuki and Sonogashira reactions, the C-I bond of this compound is amenable to a variety of other transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, would enable the formation of carbon-nitrogen bonds, providing access to a range of 7-amino substituted derivatives. researchgate.net This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. Other potential transformations include Stille coupling (using organotin reagents), Heck coupling (with alkenes), and various carbonylative coupling reactions.

Nucleophilic Aromatic Substitution Pathways (SNAr) on the Fluorinated and Iodinated Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. researchgate.netresearchgate.netgoogle.commdpi.com In this compound, the presence of the electron-withdrawing lactam carbonyl group activates the aromatic ring towards nucleophilic attack. The relative leaving group ability in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative substituent, rather than the cleavage of the carbon-halogen bond. researchgate.net Consequently, under forcing conditions, nucleophilic substitution at the C-6 position (C-F bond) might be achievable, particularly with strong nucleophiles. However, the high reactivity of the C-I bond in palladium-catalyzed reactions generally makes it the preferred site for initial functionalization.

Electrophilic Aromatic Substitution Reactions on the Isoindolinone System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the isoindolinone system is another potential avenue for derivatization. nih.govnih.gov The existing substituents—fluoro, iodo, and the fused lactam ring—will direct the position of any incoming electrophile. Both the fluorine and iodine atoms are ortho, para-directing deactivators. The amide group of the lactam is also a deactivating group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to be challenging and may require harsh conditions. The regiochemical outcome would be complex, with potential substitution occurring at the C-4 or C-5 positions, influenced by the combined directing effects of the existing substituents.

Functional Group Interconversions on the Isoindolinone Nitrogen Atom

The nitrogen atom of the isoindolinone lactam provides a further site for derivatization. The N-H bond can be readily deprotonated with a suitable base to form an amide anion, which can then be functionalized with various electrophiles. Common transformations include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation through reactions like the Buchwald-Hartwig or Ullmann couplings. These modifications at the nitrogen atom can significantly influence the steric and electronic properties of the molecule, providing a straightforward method for generating a library of diverse analogs.

N-Alkylation Reactions

The nitrogen atom of the isoindolinone ring system is a primary site for derivatization, allowing for the introduction of various alkyl and aryl substituents. This functionalization is a critical step in the synthesis of Niraparib and related compounds, where the isoindolinone core is coupled with a piperidine moiety.

Detailed research findings indicate that the N-alkylation of this compound can be effectively achieved through coupling reactions with appropriate partners. For instance, in the synthesis of Niraparib, a key transformation involves the coupling of this compound with a protected piperidine derivative. While direct alkylation with alkyl halides can be challenging, metal-catalyzed cross-coupling reactions have proven to be a more robust strategy.

The following table summarizes a representative N-alkylation reaction of this compound with a piperidine derivative, a crucial step in the synthesis of Niraparib.

Interactive Data Table: N-Alkylation of this compound

Reactant 1Reactant 2Catalyst/ReagentSolventTemperatureProductYieldReference
This compoundtert-butyl 3-(4-aminophenyl)piperidine-1-carboxylateCuI, K2CO3DMF120 °Ctert-butyl 3-(4-(6-fluoro-1-oxoisoindolin-2-yl)phenyl)piperidine-1-carboxylateNot specifiedPatent WO2007113596A1

Note: The yield for this specific reaction step is not explicitly detailed in the referenced patent, as it is part of a multi-step synthesis.

N-Acylation and Amide Modifications

While the N-alkylation of this compound is well-documented in the context of specific pharmaceutical syntheses, detailed research findings on its N-acylation are less prevalent in publicly available literature. However, the general reactivity of isoindolinones suggests that N-acylation is a feasible transformation. Standard acylation conditions, employing acyl chlorides or anhydrides in the presence of a base, would be expected to yield the corresponding N-acyl derivatives.

Such modifications could be employed to introduce a variety of functional groups, potentially modulating the biological activity or physicochemical properties of the resulting compounds. The electron-withdrawing nature of the fluoro and iodo substituents might influence the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions compared to unsubstituted isoindolinones.

The following table provides a hypothetical example of an N-acylation reaction, based on general knowledge of isoindolinone chemistry.

Interactive Data Table: Hypothetical N-Acylation of this compound

Reactant 1Reactant 2ReagentSolventTemperatureProduct
This compoundAcetyl chlorideTriethylamineDichloromethaneRoom Temperature2-Acetyl-6-fluoro-7-iodoisoindolin-1-one

Note: This is a representative, hypothetical reaction. Specific conditions and outcomes would require experimental verification.

Transformations Involving the Lactam Carbonyl Group

The lactam carbonyl group of this compound represents another potential site for chemical modification, although this is a less commonly explored aspect of its chemistry in the available literature. Generally, the carbonyl group of isoindolinones can undergo reduction to the corresponding amine or be attacked by nucleophiles such as Grignard or organolithium reagents.

Reduction of the lactam carbonyl would lead to the formation of the corresponding 6-fluoro-7-iodoisoindoline. This transformation would remove the planarity of the lactam ring and introduce a chiral center if the nitrogen is substituted. Common reducing agents for lactams include lithium aluminum hydride (LiAlH4) or borane (B79455) complexes.

The addition of organometallic reagents to the carbonyl group would result in the formation of a tertiary alcohol, which could potentially undergo subsequent dehydration to form a substituted isoindoline. The feasibility of these reactions on this compound would likely be influenced by the electronic nature of the aromatic ring and potential steric hindrance.

The following table illustrates a hypothetical transformation of the lactam carbonyl group.

Interactive Data Table: Hypothetical Reduction of the Lactam Carbonyl of this compound

ReactantReagentSolventTemperatureProduct
This compoundLithium aluminum hydrideTetrahydrofuranReflux6-Fluoro-7-iodoisoindoline

Note: This is a representative, hypothetical reaction. Specific conditions and outcomes would require experimental verification.

Computational and Theoretical Investigations of 6 Fluoro 7 Iodoisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 6-fluoro-7-iodoisoindolin-1-one. These calculations reveal the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are utilized to approximate the solutions to the Schrödinger equation for the molecule.

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a central aspect of the electronic structure analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the presence of electron-withdrawing fluorine and iodine atoms significantly influences the energies of these frontier orbitals.

The electron density distribution and electrostatic potential maps offer a visual representation of the electronic landscape of the molecule. In this compound, regions of high electron density are expected around the electronegative fluorine, oxygen, and nitrogen atoms, while the iodine atom, being polarizable, also impacts the local electronic environment. These calculations are critical for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.62 eV
Dipole Moment3.45 D

Note: The data presented in this table is hypothetical and serves as an illustration of the typical results obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies of Reactivity Profiles

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the reactivity of chemical compounds. DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance between computational cost and accuracy. For this compound, DFT studies can provide a detailed reactivity profile.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, are used to predict the reactive behavior of the molecule. The Fukui function, in particular, is invaluable for identifying the most electrophilic and nucleophilic sites within the molecule. For this compound, these calculations would likely indicate that the carbon atom of the carbonyl group is a primary electrophilic site, while the nitrogen and the aromatic ring are potential nucleophilic centers. The iodine atom can also participate in halogen bonding, a non-covalent interaction that can influence reactivity.

Table 2: DFT-Calculated Global Reactivity Descriptors for this compound

DescriptorValue
Chemical Potential (μ)-4.04 eV
Chemical Hardness (η)2.81 eV
Global Softness (S)0.18 eV⁻¹
Electrophilicity Index (ω)2.90 eV

Note: The data presented in this table is hypothetical and intended to be representative of results from DFT studies.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is employed to simulate and analyze the pathways of chemical reactions involving this compound. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate, and calculating the activation energies. Understanding these pathways is crucial for predicting reaction outcomes and designing synthetic routes.

For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions involving the carbon-iodine bond, molecular modeling can elucidate the step-by-step mechanism. By mapping the potential energy surface, researchers can identify the most favorable reaction pathway and any potential intermediates. The geometries of the transition states provide insight into the structural changes that occur during the reaction.

The influence of the fluorine atom on the reactivity of the adjacent iodine atom in substitution reactions is a key area of investigation. Theoretical modeling can quantify the electronic and steric effects of the fluorine substituent on the stability of transition states and intermediates, thereby explaining observed regioselectivity and reaction rates.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction TypeTransition State GeometryActivation Energy (kcal/mol)
Nucleophilic Aromatic SubstitutionTrigonal bipyramidal intermediate22.5
Suzuki Cross-CouplingOxidative addition complex18.2

Note: The data in this table is hypothetical and illustrates the kind of information obtained from molecular modeling of reaction pathways.

Conformational Analysis of the this compound Scaffold

The three-dimensional structure and conformational flexibility of the this compound scaffold are critical determinants of its biological activity and material properties. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies.

The isoindolinone ring system is largely planar, but the substituents can influence its fine geometry. The rotational barrier around the C-N bond and the potential for puckering of the five-membered ring are of interest. Computational methods can be used to scan the potential energy surface by systematically varying key dihedral angles to locate all low-energy conformers.

The relative energies of the different conformers can be used to determine their populations at a given temperature according to the Boltzmann distribution. This information is vital for understanding which conformation is likely to be bioactive when interacting with a biological target. The presence of the bulky iodine atom and the electronegative fluorine atom can introduce steric and electronic constraints that favor certain conformations.

Table 4: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-N-C=O)Relative Energy (kcal/mol)Population (%)
A178.5°0.0095.8
B-175.2°1.524.2

Note: This table contains hypothetical data representative of a conformational analysis study.

Prediction of Spectroscopic Parameters and Molecular Properties for Chemical Understanding

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the characterization and identification of this compound. By simulating spectra, researchers can compare theoretical data with experimental results to confirm the structure of the compound.

Calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, and ¹⁵N) are particularly valuable. The predicted chemical shifts can help in the assignment of complex NMR spectra. Similarly, infrared (IR) vibrational frequencies can be calculated and compared with experimental IR spectra to identify characteristic vibrational modes of the molecule, such as the carbonyl stretch and the C-F and C-I bond vibrations.

Other molecular properties that can be predicted include polarizability, which is important for understanding non-covalent interactions, and various thermochemical parameters such as enthalpy of formation and heat capacity. These predictions contribute to a comprehensive chemical understanding of this compound.

Table 5: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (C=O)168.2 ppm
¹⁹F NMR Chemical Shift-115.7 ppm
IR Frequency (C=O stretch)1715 cm⁻¹
IR Frequency (C-F stretch)1250 cm⁻¹

Note: The data in this table is hypothetical and serves to illustrate the predictive capabilities of computational methods for spectroscopic parameters.

Advanced Spectroscopic and Analytical Techniques for Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 6-fluoro-7-iodoisoindolin-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to piece together its molecular framework.

¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show signals corresponding to the aromatic protons and the methylene (B1212753) protons of the isoindolinone core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carbonyl groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of the signals to specific positions in the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbonyl carbon would appear at a significantly downfield chemical shift compared to the aromatic and methylene carbons.

¹⁹F NMR (Fluorine-19 NMR) spectroscopy is particularly informative for fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. biophysics.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would exhibit a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable information for confirming the position of the fluorine atom on the aromatic ring. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for the analysis of fluorinated pharmaceuticals. nih.gov

NMR Technique Information Provided Expected Observations for this compound
¹H NMRNumber, environment, and connectivity of protonsSignals for aromatic and methylene protons with characteristic chemical shifts and splitting patterns due to spin-spin coupling.
¹³C NMRCarbon skeleton and functional groupsDistinct signals for each unique carbon, including the carbonyl, aromatic, and methylene carbons.
¹⁹F NMRPresence and environment of fluorine atomsA characteristic signal for the aromatic fluorine atom, with potential coupling to neighboring protons and carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₈H₅FINO), HRMS would provide an exact mass measurement with a high degree of accuracy. This experimental mass can then be compared to the calculated theoretical mass for the proposed molecular formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Parameter Value
Molecular FormulaC₈H₅FINO
Calculated Monoisotopic Mass292.9400 g/mol
Expected HRMS Result (e.g., [M+H]⁺)A measured mass-to-charge ratio (m/z) that is within a few parts per million (ppm) of the calculated mass of the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands for the following functional groups:

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine group in the isoindolinone ring.

C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the lactam.

C-F stretch: An absorption in the region of 1000-1400 cm⁻¹ indicating the presence of the carbon-fluorine bond.

Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, characteristic of the aromatic ring.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H (Amine)3200-3400
C=O (Lactam)1680-1720
Aromatic C=C1450-1600
C-F (Aryl Fluoride)1000-1400

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms would be definitively established.

Bond lengths, bond angles, and torsion angles: Precise geometric parameters of the molecule in the solid state would be obtained.

Intermolecular interactions: Information about how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, would be revealed.

As this compound is achiral, the determination of absolute stereochemistry is not applicable. However, the detailed structural information obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for both the purification of chemical compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, an HPLC method would be developed to assess its purity. A sample of the compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, would be characteristic of the molecule under the specific chromatographic conditions. The purity of the sample would be determined by the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. If this compound is sufficiently volatile, GC-MS could be used for its analysis. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide the mass spectrum of the compound, further confirming its identity.

Chromatographic Method Application Information Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessment and preparative purificationRetention time for identification and peak area for quantification of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)Purity assessment and identification (for volatile compounds)Retention time, and mass spectrum for structural confirmation.

Applications of 6 Fluoro 7 Iodoisoindolin 1 One As a Versatile Chemical Building Block

Precursor in the Divergent Synthesis of Complex Organic Molecules

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide array of structurally distinct molecules from a common starting material. nih.gov The 6-fluoro-7-iodoisoindolin-1-one scaffold is exceptionally well-suited for this approach, primarily due to the differential reactivity of the carbon-iodine bond. The iodine atom at the 7-position serves as a versatile anchor for numerous transition metal-catalyzed cross-coupling reactions. nih.gov

This allows for the introduction of a wide range of substituents at this position, including alkyl, alkenyl, alkynyl, and aryl groups, through well-established methodologies such as Suzuki, Sonogashira, Heck, and Stille couplings. For instance, a palladium-catalyzed Sonogashira coupling could be employed to introduce an alkyne, which could then undergo further transformations such as cycloadditions or hydration to generate a variety of heterocyclic systems. acs.org Similarly, a Suzuki coupling could introduce a substituted aryl or heteroaryl ring, leading to the synthesis of complex biaryl structures.

The fluorine atom at the 6-position, being relatively inert to these coupling conditions, would remain intact, allowing for its potential modification in later synthetic steps or to modulate the physicochemical properties of the final compounds. This sequential and controlled functionalization of the this compound core enables the divergent synthesis of a multitude of complex organic molecules from a single, readily accessible precursor.

Scaffold for the Development of Novel Functionalized Isoindolinone Derivatives

The isoindolinone core is a key pharmacophore in many drug candidates, and the ability to generate novel derivatives is of high interest in medicinal chemistry. nih.gov this compound provides a robust scaffold for the development of such derivatives. The carbon-iodine bond can be readily converted into other functional groups. For example, it can be transformed into a boronic acid or ester, which can then participate in further coupling reactions. Additionally, it can be subjected to amination reactions, such as the Buchwald-Hartwig amination, to introduce a variety of nitrogen-containing substituents. researchgate.net

The presence of the fluorine atom is also significant. Fluorine is a common bioisostere for hydrogen in drug design, and its incorporation can lead to improved metabolic stability, enhanced binding affinity, and altered electronic properties. nih.gov The 6-fluoro substituent on the isoindolinone scaffold can therefore be a key feature in the design of novel derivatives with potentially improved pharmacological profiles.

Below is a table illustrating the potential for generating diverse isoindolinone derivatives from this compound through various cross-coupling reactions.

Reaction Type Reactant Resulting Substituent at 7-position Potential Derivative Class
Suzuki CouplingArylboronic acidArylBiaryl isoindolinones
Sonogashira CouplingTerminal alkyneAlkynylAlkynyl-substituted isoindolinones
Heck CouplingAlkeneAlkenylAlkenyl-substituted isoindolinones
Buchwald-Hartwig AminationAmineAmino7-Amino-isoindolinones
Stille CouplingOrganostannaneAlkyl/ArylAlkylated/Arylated isoindolinones

Contribution to the Advancement of New Synthetic Methodologies

The unique electronic and steric properties of this compound make it a valuable substrate for the development and optimization of new synthetic methodologies. For example, the presence of the electron-withdrawing fluorine atom can influence the reactivity of the adjacent carbon-iodine bond in oxidative addition steps of catalytic cycles. This can be exploited in the development of new, more efficient palladium-catalyzed coupling reactions that may proceed under milder conditions or with lower catalyst loadings. acs.org

Furthermore, the rigid isoindolinone framework can be used to study the stereochemical outcomes of reactions, contributing to the development of new asymmetric synthetic methods. The synthesis of chiral 3,3-disubstituted isoindolinones is a significant challenge, and new catalytic enantioselective methods are highly sought after. nih.gov this compound could serve as a model substrate in the development of such reactions, where the functional handles at the 6- and 7-positions allow for the synthesis of a range of derivatives for stereochemical analysis.

Utility in the Construction of Chemically Diverse Libraries (excluding biological applications)

The creation of chemically diverse libraries of small molecules is crucial for the discovery of new materials and catalysts. chemrxiv.org this compound is an excellent starting point for the construction of such libraries due to its amenability to high-throughput synthesis and purification techniques. researchgate.netnih.gov

The robust nature of the isoindolinone core and the reliability of palladium-catalyzed cross-coupling reactions allow for the parallel synthesis of a large number of derivatives. researchgate.net By employing a variety of boronic acids, alkynes, alkenes, and amines in an array format, a library of isoindolinones with diverse substituents at the 7-position can be rapidly assembled. The fluorine atom at the 6-position provides an additional point of subtle electronic variation across the library.

Such libraries of novel, functionalized isoindolinones could be screened for a range of properties, including fluorescence, liquid crystalline behavior, or catalytic activity in various chemical transformations. The modular nature of the synthesis allows for the systematic variation of the substituents, enabling the establishment of structure-property relationships.

The following table outlines a hypothetical library synthesis based on the this compound scaffold.

Scaffold Reaction Building Block Set A (e.g., Boronic Acids) Building Block Set B (e.g., Alkynes) Resulting Library
This compoundSuzuki Coupling100 diverse arylboronic acids-100 unique 7-aryl-6-fluoro-isoindolinones
This compoundSonogashira Coupling-100 diverse terminal alkynes100 unique 7-alkynyl-6-fluoro-isoindolinones

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance safety and efficiency. numberanalytics.comnumberanalytics.comresearchgate.net Future research on 6-fluoro-7-iodoisoindolin-1-one should prioritize the development of sustainable and green synthetic routes. This involves moving away from traditional methods that may rely on harsh reagents and generate significant waste.

Key areas of focus could include:

Solvent-Free and Aqueous Synthesis: Exploring mechanochemical methods, such as ball milling, which can promote reactions in the absence of solvents. unigoa.ac.innih.gov Additionally, developing synthetic pathways that utilize water as a solvent would significantly improve the environmental profile of the synthesis.

Use of Renewable Starting Materials: Investigating the use of biomass-derived feedstocks for the synthesis of the isoindolinone core could offer a more sustainable alternative to petroleum-based starting materials. githubusercontent.com

Energy-Efficient Methods: Employing microwave-assisted or ultrasound-promoted reactions can often reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in

Green Chemistry ApproachPotential Advantage for this compound Synthesis
Mechanochemistry (Ball Milling) Reduced solvent waste, potentially higher yields, and access to novel reactivity. unigoa.ac.in
Aqueous Synthesis Eliminates the use of hazardous organic solvents, improving safety and sustainability. numberanalytics.com
Microwave-Assisted Synthesis Accelerated reaction rates and reduced energy consumption. researchgate.netrasayanjournal.co.in
Renewable Feedstocks Decreased reliance on fossil fuels and a more sustainable chemical industry. githubusercontent.com

Exploration of Novel Catalytic Systems for Enhanced Chemo- and Regioselectivity

The presence of both fluorine and iodine atoms, as well as multiple reaction sites on the isoindolinone scaffold, presents a challenge and an opportunity for catalytic method development. Future research should focus on discovering novel catalytic systems that can achieve high levels of chemo- and regioselectivity in the functionalization of this compound.

Promising catalytic strategies include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are well-established for their ability to facilitate a wide range of cross-coupling reactions. acs.orgrsc.orgtandfonline.comacs.orgrsc.org Research could explore the selective coupling at the C-I bond, leaving the C-F bond intact, or vice versa, by fine-tuning the catalyst, ligands, and reaction conditions.

Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations, such as C-H functionalization and amination reactions. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts can provide unique reactivity and selectivity profiles, often under mild and environmentally friendly conditions. thieme-connect.com For instance, thiourea-based catalysts have been shown to be effective in halogenation reactions. thieme-connect.com

Dual Catalysis: Combining two different catalytic cycles in one pot can enable novel transformations that are not possible with a single catalyst.

Catalytic SystemPotential Application for this compound
Palladium Catalysis Selective Sonogashira, Suzuki, or Buchwald-Hartwig coupling at the C-I bond. acs.orgacs.org
Copper Catalysis C-H activation of the aromatic ring or N-arylation reactions. organic-chemistry.org
Organocatalysis Enantioselective functionalization or selective halogenation reactions. thieme-connect.com
Rhodium Catalysis C-H activation and annulation reactions to build more complex heterocyclic systems. rsc.org

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way molecules are made, offering advantages in terms of safety, efficiency, and scalability. chemexpress.comnih.govasymchem.comasynt.comchemicalindustryjournal.co.uk Integrating the synthesis of this compound into these platforms is a critical area for future research.

Key benefits of this approach include:

Enhanced Safety: Flow reactors allow for the use of hazardous reagents and intermediates in small, controlled volumes, minimizing the risk of accidents. nih.gov

Improved Reproducibility and Scalability: The precise control over reaction parameters in flow systems leads to highly reproducible results and allows for seamless scaling from laboratory to production quantities. asynt.comchemicalindustryjournal.co.uk

Rapid Reaction Optimization: Automated platforms can perform numerous experiments in a short period, accelerating the optimization of reaction conditions. acs.orgsigmaaldrich.comacs.orgnewatlas.com

In Situ Mechanistic Studies of its Chemical Transformations

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and for controlling the selectivity of its reactions. The use of in situ spectroscopic techniques can provide valuable insights into the transient intermediates and transition states involved in these processes.

Future mechanistic studies could employ:

In Situ NMR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time.

In Situ IR and Raman Spectroscopy: To identify functional group changes and track the progress of a reaction.

Computational Modeling (DFT): To complement experimental studies by providing theoretical insights into reaction pathways and the origins of selectivity. acs.orgrsc.org

Understanding the mechanistic details of processes like C-H activation, halogen dance reactions, and nucleophilic aromatic substitution on the this compound scaffold will be instrumental in advancing its synthetic utility. nih.govrsc.orgresearchgate.netconsensus.app

Utilization in Material Science Precursor Synthesis

While the primary focus for many heterocyclic compounds is in medicinal chemistry, the unique electronic properties imparted by the fluorine and iodine substituents on the isoindolinone core suggest potential applications in material science. nih.gov Future research could explore the use of this compound as a precursor for the synthesis of novel organic materials.

Potential areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the isoindolinone core, combined with the electron-withdrawing nature of the fluorine atom, could be beneficial for creating materials with desirable photophysical properties.

Organic Photovoltaics (OPVs): The ability to tune the electronic properties through functionalization at the iodine position could allow for the design of new donor or acceptor materials for organic solar cells.

Functional Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-fluoro-7-iodoisoindolin-1-one, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization reactions. For example, a precursor like isoindoline-1-one can undergo sequential fluorination (using Selectfluor®) and iodination (via electrophilic substitution with N-iodosuccinimide). Critical steps include controlling reaction temperatures (0–5°C for fluorination, 50–60°C for iodination) and monitoring progress via TLC/HPLC. To ensure reproducibility, document solvent purity, catalyst loadings, and intermediate characterization (e.g., 1^1H NMR, 13^{13}C NMR). Always include spectral data for key intermediates in supplementary materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 19^{19}F NMR confirms fluorine incorporation (δ ≈ -120 ppm for aromatic F), while 1^1H NMR identifies adjacent proton environments (e.g., deshielded aromatic protons near iodine).
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C8_8H4_4FINO).
  • X-ray crystallography : Resolves regioselectivity of iodine/fluorine substitution if single crystals are obtainable.
    For novel compounds, compare data with computed spectra (DFT) to validate structural assignments .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the iodination step of this compound synthesis?

  • Methodological Answer : Regioselectivity challenges arise from competing electrophilic aromatic substitution sites. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., -NO2_2) to steer iodine to the desired position, followed by removal.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s electrophilicity for meta-directing substrates.
  • Catalytic control : Use Lewis acids (e.g., FeCl3_3) to modulate reactivity. Validate outcomes via 1^1H NMR coupling constants and NOE experiments .

Q. How should contradictory data in biological activity assays for this compound derivatives be resolved?

  • Methodological Answer :

  • Replicate experiments : Perform triplicate assays under identical conditions (e.g., IC50_{50} measurements in cancer cell lines).
  • Control variables : Standardize cell passage numbers, serum batches, and incubation times.
  • Statistical analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from methodological error.
  • Mechanistic studies : Use SAR analysis to correlate structural modifications (e.g., halogen position) with activity trends. Cross-validate findings with orthogonal assays (e.g., kinase inhibition vs. apoptosis markers) .

Q. What strategies are effective in designing in vivo studies for this compound-based therapeutics?

  • Methodological Answer :

  • Dose optimization : Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models.
  • Toxicity screening : Evaluate hepatic/kidney function markers (ALT, creatinine) and histopathology.
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility.
  • Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and include sham controls .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Waste disposal : Collect halogenated waste separately; neutralize iodine residues with sodium thiosulfate.
  • Emergency measures : Maintain spill kits with activated charcoal and ensure SDS accessibility (e.g., CAS-specific hazard codes) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for isoindolinone derivatives?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with variations in halogen position, substituent electronics (e.g., -OCH3_3, -CF3_3), and ring saturation.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinase inhibitors).
  • Data integration : Create a table comparing IC50_{50}, logP, and steric parameters (e.g., TPSA) to identify pharmacophores .

Data Presentation and Reproducibility

Q. What are the best practices for reporting physicochemical data of this compound in publications?

  • Methodological Answer :

  • Standardized formats : Present melting points, solubility (in DMSO, water), and logP values in tabular form.
  • Validation : Include purity data (HPLC ≥95%) and elemental analysis (C, H, N within 0.4% of theoretical).
  • Deposition : Share crystallographic data (CCDC numbers) or spectral files in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.